molecular formula C17H8ClF3N6O2S B2848983 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338775-10-3

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine

Cat. No.: B2848983
CAS No.: 338775-10-3
M. Wt: 452.8
InChI Key: MOSGAKOZLCFXSX-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a sulfur-linked 3-chloro-5-(trifluoromethyl)pyridine substituent at position 2 and a 4-nitrophenyl group at position 5. Its structure combines electron-withdrawing groups (e.g., trifluoromethyl, nitro) and halogen substituents, which are critical for modulating electronic properties and biological interactions. Triazolopyrimidines are known for their versatility in medicinal and agrochemical applications due to their structural similarity to purines, enabling interactions with enzymes and receptors .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF3N6O2S/c18-12-7-10(17(19,20)21)8-23-14(12)30-16-24-15-22-6-5-13(26(15)25-16)9-1-3-11(4-2-9)27(28)29/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSGAKOZLCFXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Positions) Key Features Reported Activity Reference
Target Compound 2: (3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl; 7: 4-nitrophenyl High electron-withdrawing capacity; potential for π-π stacking (nitrophenyl) Inferred: Antiparasitic/herbicidal (based on substituent trends)
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 5: 4-fluorophenyl; 7: Cl Chlorine enhances reactivity; fluorophenyl improves lipophilicity Anti-tubercular (MIC: 1.56 µg/mL)
5-(4-Chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5: 4-chlorophenyl; 7: phenethylamine Phenethylamine enhances target binding via H-bonding Antimycobacterial (IC50: 0.8 µM)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) 2: Sulfonamide; 5,7: substituted aryl Sulfonamide group improves herbicidal activity Herbicidal (80% inhibition at 100 ppm)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5: 4-fluorophenyl; 7: CF3 Trifluoromethyl enhances metabolic stability Antitrypanosomal (EC50: 0.2 µM)

Key Differences and Bioactivity Trends

  • Sulfanyl Linkage : Unlike sulfonamide (e.g., compound 8a–8f ) or amine substituents (e.g., compound 11 ), the sulfanyl group in the target compound may reduce polarity, improving membrane permeability.

Bioactivity Predictions

  • Antimicrobial Potential: The 4-nitrophenyl group is associated with activity against Fusarium spp. (e.g., compound 5k in ).
  • Herbicidal Activity : Analogous sulfonamide derivatives (e.g., 8a–8f) show 80% weed inhibition at 100 ppm ; the target compound’s trifluoromethylpyridine may enhance this effect.
  • Metabolic Stability : The trifluoromethyl group likely reduces cytochrome P450-mediated degradation, extending half-life .

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